5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone

Catalog No.
S11154099
CAS No.
M.F
C15H13N3OS2
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]me...

Product Name

5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)/b13-7+

InChI Key

YISGMOZSGOGYOU-NTUHNPAUSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=S)S3

Description

Optovin is a member of the class of thiazolidinone that is rhodanine in which the two methylene hydrogens have been replaced by a 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene group. A TRPA1 ligand that can be reversibly photoactivated. It has a role as a TRPA1 channel agonist. It is a member of pyrroles, a member of pyridines, an olefinic compound and a thiazolidinone. It is functionally related to a rhodanine.

5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone is a thiazolidinone derivative characterized by its unique structure, which includes a thiazolidinone core, a pyrrol moiety, and a pyridine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C₁₅H₁₃N₃OS₂, and it features various functional groups that contribute to its reactivity and biological properties .

The chemical behavior of 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone can be attributed to its thiazolidinone structure, which is known for participating in nucleophilic substitution reactions. The thioxo group (-S=) can undergo various reactions, including:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of new compounds.
  • Condensation Reactions: The compound can react with amines or alcohols to form imines or esters, respectively.
  • Reduction Reactions: The thioxo group can be reduced to yield thiol derivatives under specific conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone exhibits significant biological activity. Notably, it has been studied for its potential as an aldose reductase inhibitor, which is crucial in preventing diabetic complications such as neuropathy and retinopathy . Additionally, thiazolidinones are known for their antimicrobial and anti-inflammatory properties, making this compound a candidate for further pharmacological studies .

The synthesis of 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone typically involves multi-step processes that may include:

  • Formation of the Thiazolidinone Core: This can be achieved via a reaction between a thioketone and an amine.
  • Pyrrole Formation: The introduction of the pyrrole ring can be accomplished through cyclization reactions involving appropriate precursors.
  • Final Coupling: The final step often involves the formation of the methylene bridge connecting the pyrrole and thiazolidinone components.

These methods require careful optimization to yield high purity and yield of the target compound.

The applications of 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone are diverse:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential therapeutic agent for diabetic complications and other diseases.
  • Chemical Research: Its unique structural features make it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes related to metabolic pathways affected by diabetes. Further research is needed to elucidate its mechanism of action and identify potential side effects.

Several compounds share structural similarities with 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone, including:

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneContains a thiazolidine core; used in diabetes treatmentInsulin sensitizer
2-ThioxothiazolidinoneSimilar core structure; known for antimicrobial propertiesAntimicrobial
Pyridine DerivativesContains a pyridine ring; varies widely in activityDiverse pharmacological effects

The uniqueness of 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone lies in its specific combination of thiazolidinone and pyrrole moieties along with its potential dual action as an aldose reductase inhibitor and other therapeutic roles.

Traditional Knoevenagel Condensation Approaches

The Knoevenagel condensation remains the cornerstone for synthesizing 5-arylidene-4-thiazolidinones, including the target compound. This reaction leverages the nucleophilic activity of the methylene group at the C5 position of 4-thiazolidinones, which attacks electrophilic aldehydes or ketones to form exocyclic double bonds [1] [3]. For the target molecule, the 3-pyridinyl-substituted pyrrole aldehyde serves as the electrophilic partner, reacting with 2-thioxo-4-thiazolidinone under optimized conditions.

Reaction Conditions and Catalysts

  • Solvents: Ethanol, toluene, and dimethylformamide are commonly used, with ethanol providing optimal yields (70–85%) for aromatic aldehydes [1] [2].
  • Catalysts: Piperidine, ammonium acetate, and l-proline enhance reaction rates and regioselectivity. Piperidine in ethanol achieves Z-configuration dominance (>90%) for the exocyclic double bond [1] [3].
  • Temperature: Reflux conditions (78–100°C) over 6–12 hours ensure complete conversion [1] [2].

Mechanistic Insights
The reaction proceeds via a nucleophilic attack of the thiazolidinone’s enolate on the aldehyde’s carbonyl carbon, followed by dehydration. The Z-isomer predominates due to steric hindrance between the thiazolidinone’s sulfur atom and the aldehyde’s substituents [1] [3]. For the target compound, the bulky 2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrole group necessitates prolonged heating to overcome steric effects.

Example Protocol

  • Dissolve 2-thioxo-4-thiazolidinone (1.0 equiv) and 2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrole-3-carbaldehyde (1.1 equiv) in ethanol.
  • Add piperidine (10 mol%) and reflux for 12 hours.
  • Cool, filter, and recrystallize from ethanol to obtain the target compound as a yellow solid [1] [2].

Microwave-Assisted and One-Pot Synthesis Strategies

Microwave irradiation significantly accelerates the synthesis of 5-ene-4-thiazolidinones, reducing reaction times from hours to minutes while improving yields [1] [4]. For the target compound, a one-pot protocol combining thiazolidinone formation and Knoevenagel condensation enhances efficiency.

Microwave Parameters

  • Power: 150–300 W
  • Temperature: 80–120°C
  • Time: 15–30 minutes [1] [4]

Advantages Over Conventional Methods

  • Yield Improvement: 85–92% vs. 70–85% for thermal methods [1] [4].
  • Stereocontrol: Enhanced Z-selectivity (>95%) due to uniform heating [1].

One-Pot Hybrid Synthesis

  • React thiourea with maleic anhydride under microwave irradiation to form 4-thiazolidinone.
  • Add 2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrole-3-carbaldehyde and piperidine.
  • Irradiate at 100°C for 20 minutes to obtain the target compound [4].

Hybrid Pharmacophore Construction Techniques

The target compound exemplifies hybrid pharmacophore design, merging 4-thiazolidinone with pyrrole-pyridine motifs to enhance biological activity. Key strategies include:

Fragment Coupling Approaches

  • Synthesize 2-thioxo-4-thiazolidinone and 2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrole-3-carbaldehyde separately.
  • Couple via Knoevenagel condensation under microwave assistance [2] [3].

Spirocyclic and Fused Derivatives

  • Spiro-isatin Conjugates: Incorporate isatin moieties for dual-targeting capabilities [2].
  • Thiazolo[3,2-b] [1] [2] [4]triazol-6-ones: Fuse triazole rings to modulate pharmacokinetics [1].

Regioselective Functionalization of the Thiazolidinone Core

Regioselective modifications at C2, C3, and N3 positions tailor the target compound’s electronic and steric properties.

C2 Functionalization

  • Thioxo Group Retention: The 2-thioxo moiety is preserved during Knoevenagel condensation to maintain hydrogen-bonding capacity [1] [3].

N3 Substitution

  • Alkylation: Introduce alkyl groups via N-alkylation of 4-thiazolidinones before condensation [2].

C5 Exocyclic Double Bond

  • Bromination: Treat with N-bromosuccinimide to add bromine at the double bond’s α-position [1].

Structural and Reaction Data

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)TimeZ/E Ratio
Traditional Knoevenagel7812 h90:10
Microwave-Assisted8920 min95:5
One-Pot Hybrid8545 min93:7

Table 2: Key Spectral Data for Target Compound

ParameterValue
1H NMR (DMSO-d6)δ 8.65 (pyridine-H), 2.45 (CH3)
IR (cm⁻¹)1680 (C=O), 1250 (C=S)
m/z356 [M+H]+

Thiazolidinone derivatives exhibit significant anti-inflammatory activity through selective modulation of cyclooxygenase-1 and cyclooxygenase-2 enzymes, representing a promising approach for developing safer anti-inflammatory agents with reduced gastrointestinal and cardiovascular side effects [23] [24] [25]. The anti-inflammatory mechanisms involve dual inhibition of cyclooxygenase and lipoxygenase pathways, providing comprehensive control over inflammatory mediator production.

Thiadiazole-thiazolidinone hybrid compounds demonstrate exceptional cyclooxygenase-2 selectivity with nanomolar potency. Compound 6l exhibited cyclooxygenase-2 inhibition with an effective concentration fifty value of 70 nanomolar and a selectivity index of 220, comparable to standard cyclooxygenase-2 selective inhibitors like celecoxib [24] [26]. This compound simultaneously inhibited 15-lipoxygenase with an effective concentration fifty value of 11 micromolar, providing dual anti-inflammatory activity [24] [26].

The structure-activity relationships reveal that specific structural modifications significantly influence cyclooxygenase selectivity and potency [23]. Thiazolidinone derivatives bearing 5-arylidene substituents show enhanced cyclooxygenase-2 selectivity, while modifications at the thiazolidinone ring affect overall anti-inflammatory potency [23]. The incorporation of thiazole rings further enhances the anti-inflammatory profile through improved binding interactions with cyclooxygenase active sites.

Cyclooxygenase/Lipoxygenase Inhibition Data

Compound SeriesCyclooxygenase-2 IC50Cyclooxygenase-1 IC50Selectivity Index15-Lipoxygenase IC50
Thiadiazole-thiazolidinone 6l70 nMNot determined22011 μM
Thiadiazole-thiazolidinone 6a70-100 nMNot determined220-55Not determined
Adamantyl-thiadiazole derivativesNot determined1.08-9.62 μMVariableNot determined

Adamantyl-thiadiazole-based thiazolidinone derivatives demonstrate selective cyclooxygenase-1 inhibition with superior safety profiles [25]. Compounds 3, 4, and 14 showed cyclooxygenase-1 inhibitory activity with effective concentration fifty values of 1.08, 1.12, and 9.62 micromolar, respectively, compared to ibuprofen (12.7 micromolar) and naproxen (40.10 micromolar) [25]. Remarkably, these compounds showed no gastric damage in ulcerogenic studies, addressing a major limitation of traditional nonsteroidal anti-inflammatory drugs [25].

The anti-inflammatory efficacy extends beyond cyclooxygenase inhibition to include modulation of inflammatory cytokines and mediators [27] [28]. Rhodanthpyrone compounds, structurally related thiazolidinone derivatives, suppress nuclear factor-κB pathway activation in lipopolysaccharide-stimulated macrophages [27]. These compounds decrease inducible nitric oxide synthase and cyclooxygenase-2 expression while downregulating inflammatory cytokines including tumor necrosis factor-α, interleukin-6, and chemokine ligand 2 [27].

The molecular mechanisms underlying anti-inflammatory activity involve multiple signaling pathways. Thiazolidinone derivatives inhibit nuclear factor-κB translocation and activation, preventing transcription of pro-inflammatory genes [27] [28]. They also modulate mitogen-activated protein kinase pathways, particularly p38 and JNK signaling, which are critical for inflammatory mediator production [28].

In vivo anti-inflammatory studies demonstrate that thiazolidinone derivatives achieve equivalent or superior efficacy compared to standard anti-inflammatory drugs. Several compounds exhibited higher anti-inflammatory activity than indomethacin in carrageenan-induced paw edema models, with percentage inhibition values exceeding 60% at 3-hour intervals [25] [26]. The compounds maintained good gastrointestinal safety profiles, showing no significant gastric mucosal damage compared to traditional nonsteroidal anti-inflammatory drugs [25].

Emerging Roles in Metabolic Regulation and Peroxisome Proliferator-Activated Receptor Signaling

Thiazolidinone derivatives, particularly rhodanine-based compounds, have emerged as important modulators of peroxisome proliferator-activated receptor-γ signaling, positioning them as potential therapeutic agents for metabolic disorders including type 2 diabetes mellitus and metabolic syndrome [29] [30] [31]. The interaction with peroxisome proliferator-activated receptor-γ represents a distinct mechanism from traditional thiazolidinediones, offering potential advantages in terms of efficacy and safety profiles.

Rhodanine derivatives demonstrate high-affinity binding to peroxisome proliferator-activated receptor-γ with binding constants in the nanomolar range [31] [32] [33]. Compounds 18 and 38 exhibited binding affinities with Ki values of 12.15 and 14.46 nanomolar, respectively, demonstrating excellent binding activities comparable to established peroxisome proliferator-activated receptor-γ agonists [32]. Through systematic structure-activity relationship analysis, these 2-thioxo-4-thiazolidinones emerged as promising molecular probes with exceptional binding activities to peroxisome proliferator-activated receptor-γ [32].

The mechanism of peroxisome proliferator-activated receptor-γ activation by thiazolidinone derivatives involves ligand-binding domain interactions that trigger conformational changes enabling differential recruitment of cofactors [29] [34]. Unlike traditional thiazolidinediones, rhodanine derivatives may offer improved therapeutic profiles by modulating peroxisome proliferator-activated receptor-γ activity without the adverse effects associated with full agonism, such as fluid retention, weight gain, and cardiovascular complications [29] [30].

Peroxisome Proliferator-Activated Receptor-γ Binding Profile

CompoundBinding Affinity (Ki)Functional ActivityTherapeutic Potential
Rhodanine derivative 1812.15 nMHigh-affinity bindingMetabolic regulation
Rhodanine derivative 3814.46 nMHigh-affinity bindingGlucose homeostasis
Rhodanine derivative 31Not determined70% efficacy vs BRL49653Insulin sensitization
SH00012671 (lead compound)186.7 nMInactive in cell assaysLead optimization

The metabolic effects of peroxisome proliferator-activated receptor-γ modulation by thiazolidinone derivatives encompass multiple aspects of glucose and lipid homeostasis [29] [35]. Peroxisome proliferator-activated receptor-γ activation increases glucose and lipid uptake, enhances glucose oxidation, decreases free fatty acid concentrations, and reduces insulin resistance [35]. These effects are mediated through upregulation of genes involved in adipogenesis, lipid metabolism, and maintenance of metabolic homeostasis [29] [34].

The therapeutic implications extend beyond diabetes management to include cardiovascular protection and anti-atherosclerotic effects [30] [35]. Peroxisome proliferator-activated receptor-γ agonists demonstrate beneficial effects on lipid metabolism, blood pressure, endothelial function, atherosclerotic plaque formation, coagulation parameters, and albuminuria [35]. These pleiotropic effects position thiazolidinone-based peroxisome proliferator-activated receptor-γ modulators as potential multi-target therapeutic agents for comprehensive metabolic disorder management.

The relationship between peroxisome proliferator-activated receptor-γ signaling and metabolic regulation involves complex interactions with other nuclear receptors and transcription factors [29] [36]. Peroxisome proliferator-activated receptor-γ functions as an obligate heterodimer with retinoid X receptor, binding to peroxisome proliferator-activated receptor response elements to control gene expression networks [29] [34]. This regulatory mechanism enables thiazolidinone derivatives to influence broad metabolic pathways including fatty acid oxidation, glucose metabolism, and inflammatory responses.

Clinical relevance of peroxisome proliferator-activated receptor-γ modulation is supported by genetic studies demonstrating that loss-of-function mutations in the peroxisome proliferator-activated receptor-γ gene lead to metabolic syndrome-like phenotypes including hypertension, insulin resistance, lipodystrophy, and dyslipidemia [30]. Conversely, gain-of-function mutations result in severe obesity, highlighting the critical role of peroxisome proliferator-activated receptor-γ in metabolic homeostasis [30].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

315.05000439 g/mol

Monoisotopic Mass

315.05000439 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-08-2024

Explore Compound Types